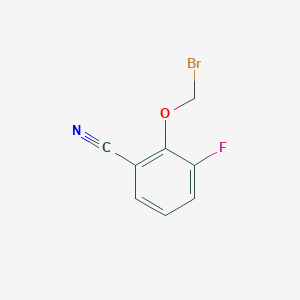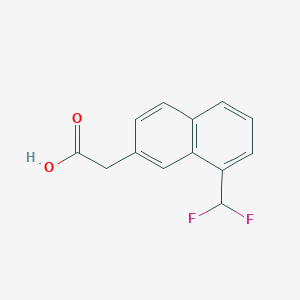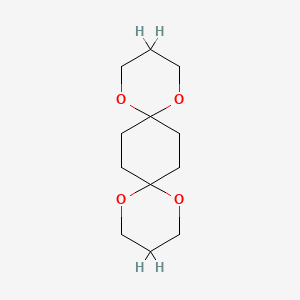![molecular formula C12H14N2O3 B11876506 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one is a synthetic organic compound that features a unique azetidinone ring structure fused with a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate.
Azetidinone Ring Formation: The azetidinone ring can be synthesized via a cyclization reaction involving an appropriate β-lactam precursor.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the azetidinone ring using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidinone derivatives.
科学的研究の応用
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound is used in studies to understand its effects on cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a probe to study the interactions of azetidinone derivatives with biological macromolecules.
作用機序
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one involves its interaction with tubulin, a protein that is crucial for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the S phase and subsequent apoptosis of cancer cells .
類似化合物との比較
Similar Compounds
- 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one
- 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-propylazetidin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one exhibits unique properties due to the presence of the ethyl group, which may enhance its binding affinity to tubulin and improve its anticancer activity .
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
3-amino-4-(1,3-benzodioxol-5-yl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-2-14-11(10(13)12(14)15)7-3-4-8-9(5-7)17-6-16-8/h3-5,10-11H,2,6,13H2,1H3 |
InChIキー |
AUTQCVXYWUBPHR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(C(C1=O)N)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)


![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)







